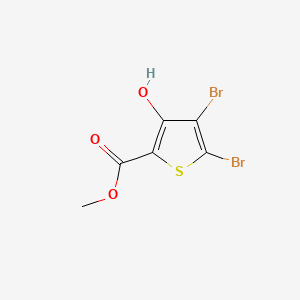

Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate

Description

BenchChem offers high-quality Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O3S/c1-11-6(10)4-3(9)2(7)5(8)12-4/h9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIPHJFDXWRHAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(S1)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380590 | |

| Record name | methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96232-71-2 | |

| Record name | 2-Thiophenecarboxylic acid, 4,5-dibromo-3-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96232-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate, a key intermediate in the development of novel therapeutics. Thiophene derivatives are a cornerstone in medicinal chemistry, valued for their bioisosteric relationship with benzene and their versatile chemical reactivity.[1][2] This document offers a detailed, step-by-step protocol for the synthesis of the target compound, beginning with the preparation of its precursor, Methyl 3-hydroxythiophene-2-carboxylate. The guide elucidates the rationale behind the chosen synthetic strategies and provides a thorough discussion of the characterization techniques used to verify the structure and purity of the final product. This guide is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development, offering both practical experimental procedures and the underlying chemical principles.

Introduction: The Significance of Thiophene Scaffolds in Medicinal Chemistry

The thiophene ring is a privileged scaffold in modern drug discovery, owing to its structural similarity to the benzene ring, a concept known as bioisosterism.[2] This allows thiophene derivatives to mimic and interact with biological targets that recognize phenyl-containing molecules, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][2] The sulfur atom in the thiophene ring can participate in unique non-covalent interactions, such as hydrogen bonding and pi-stacking, which are crucial for molecular recognition at the active sites of enzymes and receptors.[1]

The strategic incorporation of functional groups onto the thiophene core allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Halogenated thiophenes, in particular, are of significant interest as the halogen atoms can modulate the electronic properties of the ring and provide sites for further chemical modification through cross-coupling reactions. Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate serves as a versatile building block, with its bromine, hydroxyl, and ester functionalities offering multiple avenues for the construction of complex, bioactive molecules.[3]

Synthesis of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate: A Two-Step Approach

The synthesis of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate is most effectively achieved through a two-step process, commencing with the synthesis of the precursor, Methyl 3-hydroxythiophene-2-carboxylate. This is followed by a regioselective dibromination of the thiophene ring.

Step 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate

The synthesis of Methyl 3-hydroxythiophene-2-carboxylate is accomplished via a robust and well-established protocol. This procedure involves the reaction of methyl mercaptoacetate with methyl 2-chloroacrylate in the presence of a strong base, sodium methoxide.

Experimental Protocol:

-

Reagent Preparation: A 2 M solution of sodium methoxide is prepared by carefully adding sodium metal (700 mg, 30 mmol) to 15 mL of anhydrous methanol under an inert atmosphere.

-

Reaction Initiation: To the freshly prepared sodium methoxide solution, add methyl mercaptoacetate (1.9 g, 18 mmol).

-

Cyclization: The reaction mixture is cooled to 0°C, and methyl 2-chloroacrylate (2.1 g, 17.4 mmol) is added dropwise. The reaction is then allowed to stir at room temperature overnight.

-

Work-up and Purification: After completion, the reaction is cooled to 0°C and quenched with 4 M aqueous hydrochloric acid (~5 mL). The aqueous layer is extracted twice with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The product can be further purified by column chromatography if necessary.

Causality of Experimental Choices:

-

Sodium Methoxide: A strong base is required to deprotonate the methyl mercaptoacetate, forming a thiolate anion which then acts as a nucleophile.

-

Anhydrous Methanol: The use of an anhydrous solvent is crucial to prevent the quenching of the strong base and unwanted side reactions.

-

Dropwise Addition at 0°C: The slow addition of methyl 2-chloroacrylate at a reduced temperature helps to control the exothermic nature of the reaction and minimize the formation of byproducts.

-

Aqueous HCl Quench: The addition of acid neutralizes the excess base and protonates the intermediate to yield the final product.

Step 2: Bromination of Methyl 3-hydroxythiophene-2-carboxylate

The second step involves the dibromination of the electron-rich thiophene ring of Methyl 3-hydroxythiophene-2-carboxylate at the 4 and 5 positions. This is achieved using N-bromosuccinimide (NBS) as the brominating agent in a strong acid medium.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve Methyl 3-hydroxythiophene-2-carboxylate in a mixture of trifluoroacetic acid and sulfuric acid at 0°C.

-

Brominating Agent Addition: Add N-bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction Progression: Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is carefully poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

-

N-bromosuccinimide (NBS): NBS is a convenient and effective source of electrophilic bromine for the bromination of activated aromatic rings.

-

Trifluoroacetic Acid and Sulfuric Acid: The strong acidic medium protonates the hydroxyl group, further activating the thiophene ring towards electrophilic substitution.

-

Portion-wise Addition at 0°C: This helps to control the reaction rate and prevent over-bromination or other side reactions.

Synthetic Workflow Diagram:

Caption: Synthetic pathway for Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate.

Characterization of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate

Thorough characterization of the synthesized Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate is essential to confirm its identity, purity, and structural integrity. The following table summarizes the key physical and chemical properties of the compound.

| Property | Value |

| Molecular Formula | C₆H₄Br₂O₃S |

| Molecular Weight | 316.97 g/mol [4][5] |

| Appearance | Pale cream crystals or powder[5] |

| Melting Point | 124.5-133.5 °C[5] |

| CAS Number | 96232-71-2[4][5] |

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be simple, showing a singlet for the methyl ester protons (-OCH₃) and a broad singlet for the hydroxyl proton (-OH). The absence of protons on the thiophene ring simplifies this region of the spectrum.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbon of the ester, the carbons of the thiophene ring (with those bonded to bromine showing characteristic shifts), and the methyl carbon of the ester group.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and C-Br stretches.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two bromine atoms.

Applications in Drug Discovery and Development

Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[3] The presence of two bromine atoms allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the introduction of diverse substituents at the 4 and 5 positions of the thiophene ring, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. The hydroxyl and ester groups also provide handles for further chemical transformations, allowing for the creation of a library of novel compounds for biological screening.

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis and characterization of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate. The presented two-step synthetic protocol is efficient and relies on readily available starting materials. A thorough understanding of the characterization of this key intermediate is crucial for its effective use in the synthesis of novel drug candidates. The versatility of this compound, with its multiple points for chemical modification, makes it a highly valuable tool for medicinal chemists and drug development professionals.

References

- The Role of Thiophene Deriv

-

Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate - MySkinRecipes. (URL: [Link])

Sources

- 1. METHYL 4,5-DIBROMO-3-HYDROXYTHIOPHENE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate [myskinrecipes.com]

- 4. CN101987842A - Method for preparing 2-methyl thiophene derivatives - Google Patents [patents.google.com]

- 5. Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate, 97%, Thermo Scientific Chemicals 5 g [thermofisher.com]

Spectroscopic data for Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate

An In-depth Technical Guide to the Spectroscopic Data of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate

This guide provides a detailed analysis of the expected spectroscopic data for Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] Given the absence of publicly available experimental spectra for this specific compound, this document synthesizes data from structurally related molecules to predict and interpret the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This approach offers a robust framework for researchers in compound identification, quality control, and reaction monitoring.

Molecular Structure and Key Features

Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate possesses a highly substituted thiophene ring, which dictates its chemical and spectroscopic properties. The presence of two electron-withdrawing bromine atoms, a hydroxyl group, and a methyl carboxylate group creates a unique electronic environment.

Molecular Diagram

Caption: Molecular structure of the thiophene compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₃ | 3.8 - 4.0 | Singlet | 3H |

| -OH | 5.0 - 7.0 (broad) | Singlet | 1H |

Interpretation and Rationale

The ¹H NMR spectrum of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate is expected to be relatively simple due to the absence of protons directly attached to the thiophene ring.

-

-OCH₃ Protons: The methyl protons of the ester group are expected to appear as a sharp singlet in the region of 3.8-4.0 ppm. This chemical shift is influenced by the deshielding effect of the adjacent oxygen atom and the carbonyl group. For comparison, the methyl protons of methyl thiophene-2-carboxylate resonate at approximately 3.87 ppm.[2]

-

-OH Proton: The hydroxyl proton will appear as a broad singlet, with a chemical shift that can vary significantly depending on the solvent, concentration, and temperature. A typical range for hydroxyl protons is between 5.0 and 7.0 ppm.[3] The broadness of the signal is due to chemical exchange with residual water or other protic species in the solvent.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Temperature: 298 K.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Integrate the signals and reference the chemical shifts to TMS.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | 52 - 55 |

| C2 | 110 - 120 |

| C3 | 145 - 155 |

| C4 | 115 - 125 |

| C5 | 105 - 115 |

| C=O | 160 - 165 |

Interpretation and Rationale

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts are predicted based on the known effects of substituents on the thiophene ring.

-

-OCH₃ Carbon: The methyl carbon of the ester group is expected to resonate in the upfield region, typically between 52 and 55 ppm.

-

Thiophene Ring Carbons:

-

C2: This carbon is attached to the electron-withdrawing carboxylate group, which will deshield it. However, the adjacent hydroxyl group has a shielding effect. The predicted chemical shift is in the range of 110-120 ppm.

-

C3: The C3 carbon is bonded to the hydroxyl group, which causes significant deshielding, placing its resonance in the 145-155 ppm range. In 3-hydroxythiophenes, the C3 carbon typically resonates at a downfield position.[1]

-

C4 and C5: These carbons are directly attached to bromine atoms, which are strongly electronegative and will cause a downfield shift. However, in di-halogenated systems, the effects can be complex. Based on data for substituted thiophenes, C4 is predicted to be in the 115-125 ppm range, and C5 in the 105-115 ppm range.

-

-

Carbonyl Carbon: The carbonyl carbon of the ester group is expected to be the most deshielded carbon in the spectrum, with a chemical shift in the range of 160-165 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup:

-

Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Temperature: 298 K.

-

Reference: TMS at 0.00 ppm or the solvent signal.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 256-1024 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation, phasing, and baseline correction.

-

Reference the chemical shifts.

-

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Medium |

| C-H stretch (methyl) | 2950 - 3000 | Weak |

| C=O stretch (ester) | 1710 - 1730 | Strong |

| C=C stretch (thiophene ring) | 1500 - 1600 | Medium |

| C-O stretch (ester) | 1200 - 1300 | Strong |

| C-Br stretch | 500 - 600 | Medium |

Interpretation and Rationale

The IR spectrum will confirm the presence of the key functional groups in the molecule.

-

O-H Stretch: A broad and medium-intensity band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, with the broadening due to hydrogen bonding.[4]

-

C=O Stretch: A strong absorption band between 1710 and 1730 cm⁻¹ is expected for the carbonyl stretch of the α,β-unsaturated ester.

-

Thiophene Ring Vibrations: The C=C stretching vibrations of the thiophene ring typically appear in the 1500-1600 cm⁻¹ region.[5][6]

-

C-O Stretch: The C-O stretching of the ester group will result in a strong band in the 1200-1300 cm⁻¹ region.

-

C-Br Stretch: The carbon-bromine stretching vibrations are expected to appear in the fingerprint region, between 500 and 600 cm⁻¹.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans for a good signal-to-noise ratio.

-

-

Data Processing:

-

Perform a background correction.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

Predicted Mass Spectrum Data

| m/z | Ion | Comments |

| 314/316/318 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for two bromine atoms (1:2:1 ratio). |

| 283/285/287 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| 255/257/259 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

| 176/178 | [M - Br - COOCH₃]⁺ | Subsequent loss of a bromine atom. |

Interpretation and Rationale

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to show a characteristic isotopic cluster at m/z 314, 316, and 318 with an approximate intensity ratio of 1:2:1, which is indicative of a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation Pattern:

-

The primary fragmentation is likely to be the loss of the methoxy radical (-OCH₃) from the ester group, resulting in a fragment ion at [M - 31]⁺.[7][8][9]

-

Another common fragmentation for esters is the loss of the entire carbomethoxy group (-COOCH₃), leading to a fragment at [M - 59]⁺.

-

Subsequent fragmentation may involve the loss of a bromine atom from these initial fragments. The fragmentation of brominated compounds often involves the loss of a bromine radical.[10]

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) could also be used, particularly with LC-MS.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Workflow for Spectroscopic Analysis

Caption: A typical workflow for the spectroscopic analysis of a synthesized compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate. By leveraging established principles of spectroscopy and data from analogous structures, researchers can confidently approach the characterization of this and related compounds. The provided protocols offer a standardized methodology for data acquisition, ensuring consistency and reliability in experimental results.

References

-

Breci, L. (n.d.). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

- Gronowitz, S., & Hörnfeldt, A.-B. (1971). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan, 44(5), 1351–1355.

- Hayashi, M. (1959). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section, 80(1), 107-111.

- Henckens, A., Adriaensens, P., Gelan, J., Lutsen, L., & Vanderzande, D. (2004). Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers. Magnetic Resonance in Chemistry, 42(11), 931–937.

- Hunter, G. A., & McNab, H. (2010). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry, 34(8), 1633-1643.

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

-

LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate. Retrieved from [Link]

-

NIST. (n.d.). Thiophene. In NIST Chemistry WebBook. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

PubChem. (n.d.). Methyl thenoate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra showing regioselective substitutions on thiophene. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 2 - Supporting Information. Retrieved from [Link]

-

Takale, B. S., et al. (2022). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement [Video]. YouTube. [Link]

- Takahashi, K., et al. (1985). 13 C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan, 58(5), 1587-1588.

- Thangarasu, P., & Muthu, S. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(4), 50-58.

-

The LibreTexts libraries. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR [m.chemicalbook.com]

- 3. chemistryconnected.com [chemistryconnected.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 6. iosrjournals.org [iosrjournals.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

NMR and mass spectrometry of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate

Introduction

Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate is a polysubstituted thiophene derivative, a class of heterocyclic compounds widely recognized for their significant potential in medicinal chemistry and materials science.[1][2] The precise structural elucidation of such molecules is a cornerstone of chemical research and drug development, ensuring purity, confirming identity, and understanding chemical behavior. This guide provides a detailed technical analysis of the characterization of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate, with the chemical formula C₆H₄Br₂O₃S and a molecular weight of approximately 315.97 g/mol , using the synergistic techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][4]

We will explore the theoretical underpinnings of the expected spectral data, present detailed experimental protocols, and interpret the resulting spectra. The causality behind spectral features is emphasized, providing a framework for researchers to apply these principles to analogous systems.

Caption: Structure of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate.

Part 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a powerful tool for identifying the number and types of hydrogen atoms in a molecule. For the title compound, the analysis is straightforward as there are no protons directly attached to the thiophene ring. The expected signals arise exclusively from the methyl ester and hydroxyl functional groups.

Theoretical Predictions and Interpretation

-

Methyl Protons (-OCH₃): The three equivalent protons of the methyl group are expected to produce a sharp singlet. Their chemical shift is influenced by the adjacent ester carbonyl group and the oxygen atom, which are electron-withdrawing and cause a downfield shift. A typical range for such methyl ester protons is 3.8-4.0 ppm.

-

Hydroxyl Proton (-OH): The proton of the hydroxyl group is acidic and its signal is often a broad singlet. The chemical shift is highly variable and depends on factors such as solvent, sample concentration, and temperature due to hydrogen bonding and chemical exchange. In a non-protic solvent like deuterochloroform (CDCl₃), the signal might be found in the 5-9 ppm range. In a hydrogen-bond accepting solvent like DMSO-d₆, the signal is typically sharper and appears further downfield, often above 10 ppm.

The absence of any signals in the aromatic region (typically 6.5-8.5 ppm for thiophenes) is a key confirmatory feature, indicating that positions 4 and 5 of the thiophene ring are substituted.[5][6]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Solvent Choice Rationale: CDCl₃ is a standard choice for general organic compounds. However, for observing exchangeable protons like -OH, DMSO-d₆ is often superior as it reduces the rate of proton exchange with residual water, resulting in a sharper, more easily identifiable signal.

-

Data Acquisition: Record the spectrum on a 400 MHz or 500 MHz NMR spectrometer.[1] A standard pulse sequence is used, acquiring 16-32 scans to ensure a good signal-to-noise ratio.

-

Referencing: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS at δ 0.00 ppm).[1]

Anticipated Data Summary

| Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |

| -OCH₃ | ~3.9 | Singlet | 3H |

| -OH | 5.0 - 11.0 (solvent dependent) | Broad Singlet | 1H |

Part 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. As each chemically distinct carbon atom produces a unique signal, we expect to see six signals in the broadband proton-decoupled ¹³C NMR spectrum of the title compound.

Theoretical Predictions and Interpretation

-

Carbonyl Carbon (-C=O): The ester carbonyl carbon is significantly deshielded and is expected to appear in the downfield region of the spectrum, typically around 160-165 ppm.

-

Thiophene Ring Carbons (C2, C3, C4, C5):

-

C3 (-C-OH): The carbon atom bonded to the hydroxyl group (C3) will be significantly deshielded by the oxygen atom, but its exact position can be complex.

-

C2 (-C-COOCH₃): This carbon is attached to the electron-withdrawing ester group.

-

C4 & C5 (-C-Br): The two carbons bonded to the bromine atoms (C4 and C5) will have their chemical shifts influenced by the heavy atom effect of bromine, which can cause both shielding and deshielding effects. These carbons are expected in the range of 110-130 ppm.

-

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester group is shielded relative to the aromatic carbons and is expected to appear in the upfield region, typically around 52-55 ppm.[7]

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Data Acquisition: Acquire a broadband proton-decoupled spectrum on a 400 or 500 MHz spectrometer. A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

-

Advanced Techniques: If assignments are ambiguous, two-dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to correlate protons with their directly attached carbons and carbons that are 2-3 bonds away, respectively. However, for this molecule, the distinct chemical shifts should allow for reasonable assignments based on prediction.

Anticipated Data Summary

| Assignment | Expected Chemical Shift (δ) ppm |

| -C =O (Ester) | ~162 |

| C 3-OH | ~155 |

| C 2-COOCH₃ | ~115 |

| C 4-Br & C 5-Br | 110-125 (two signals) |

| C -S (Thiophene) | ~100 |

| -OC H₃ | ~53 |

Part 3: Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental formula of a compound. For halogenated compounds, MS provides a distinct and unmistakable signature due to the natural isotopic abundances of the halogens.

Theoretical Predictions and Interpretation

The most critical feature in the mass spectrum of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate arises from the two bromine atoms. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[8][9][10]

-

Molecular Ion (M⁺) Cluster: The presence of two bromine atoms will result in a characteristic molecular ion cluster with a 1:2:1 intensity ratio.[11]

-

M⁺ Peak: Corresponds to the molecule containing two ⁷⁹Br isotopes.

-

M+2 Peak: Corresponds to the molecule containing one ⁷⁹Br and one ⁸¹Br isotope. This peak will be approximately twice the intensity of the M⁺ peak.

-

M+4 Peak: Corresponds to the molecule containing two ⁸¹Br isotopes. This peak will have an intensity similar to the M⁺ peak.

-

The nominal masses will be centered around m/z 314 (C₆H₄⁷⁹Br₂O₃S), 316, and 318.

-

-

Fragmentation Pattern: Electron Ionization (EI) is a high-energy technique that causes fragmentation of the molecular ion.[12] Key fragmentation pathways for this molecule would include:

-

Loss of a methoxy radical (•OCH₃): [M - 31]⁺

-

Loss of a bromine radical (•Br): [M - 79]⁺ and [M - 81]⁺. The resulting fragment will still contain one bromine atom and will therefore exhibit a 1:1 isotopic pattern for its own M' and M'+2 peaks.[13][14]

-

Formation of Br⁺ ions: Peaks at m/z 79 and 81 are often observed for bromine-containing compounds.[8]

-

Experimental Protocol: MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after dissolution in a volatile solvent (e.g., methanol, dichloromethane) for ESI or GC-MS.

-

Ionization Method: Electron Ionization (EI) is a classic hard ionization technique suitable for observing fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that would likely show the protonated molecule [M+H]⁺ and would preserve the 1:2:1 isotopic cluster.

-

High-Resolution MS (HRMS): To confirm the elemental composition, HRMS (e.g., via a TOF or Orbitrap analyzer) is the gold standard. It can measure the mass-to-charge ratio to several decimal places, allowing for the unambiguous determination of the molecular formula C₆H₄Br₂O₃S.[1]

Caption: Logical workflow for unambiguous structural confirmation.

Conclusion

The structural characterization of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate is definitively achieved through the combined application of NMR spectroscopy and mass spectrometry. ¹H NMR confirms the presence and ratio of the methyl and hydroxyl protons while verifying the absence of protons on the thiophene ring. ¹³C NMR elucidates the carbon framework, identifying all six unique carbon environments. Finally, mass spectrometry provides the unequivocal molecular formula through high-resolution measurement and, most critically, confirms the presence of two bromine atoms via the signature 1:2:1 isotopic cluster of the molecular ion. This comprehensive spectroscopic fingerprint is essential for verifying the identity and purity of this compound in any research, development, or quality control setting.

References

-

ACS Publications. (2022, February 21). Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. The Journal of Organic Chemistry. [Link]

-

AA Blocks. 96232-71-2 | Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate. [Link]

-

ResearchGate. 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... [Link]

-

ResearchGate. 1 H solution NMR spectra of (a) thiopheneR[3]otaxane and (b) polythiophene polyrotaxane. [Link]

-

Wikipedia. Thiophene. [Link]

-

Taylor & Francis Online. (2022). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. [Link]

-

ResearchGate. Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones. [Link]

-

Chemistry LibreTexts. (2014, August 18). 13.3: Isotopes in Mass Spectrometry. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

-

ACS Omega. (2017, September 14). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. [Link]

-

Whitman College. GCMS Section 6.5. [Link]

-

Royal Society of Chemistry. (1967). Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. Journal of the Chemical Society B: Physical Organic. [Link]

-

YouTube. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane. Chem Help ASAP. [Link]

-

Chemguide. mass spectra - the M+2 peak. [Link]

-

J-STAGE. The Infrared Absorption Spectra of Thiophene Derivatives. [Link]

-

YouTube. (2017, December 31). 13.04 Isotopic Abundance in Mass Spectrometry. [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

- Google Patents. US6037478A - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene.

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

ResearchGate. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]

-

National Institutes of Health (NIH). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. [Link]

-

Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

-

National Institutes of Health (NIH). (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]

-

Beilstein Journal of Organic Chemistry. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

-

Royal Society of Chemistry. Supporting Information for .... [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. aablocks.com [aablocks.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 11. GCMS Section 6.5 [people.whitman.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. savemyexams.com [savemyexams.com]

X-ray crystal structure of dibrominated thiophene esters

An In-Depth Technical Guide to the X-ray Crystal Structure of Dibrominated Thiophene Esters

Abstract

Thiophene esters are privileged scaffolds in medicinal chemistry and materials science, offering a unique combination of aromaticity, electronic properties, and hydrogen bonding capabilities. The introduction of bromine atoms onto the thiophene ring profoundly influences their physicochemical properties, including lipophilicity, metabolic stability, and, critically, their solid-state packing and intermolecular interactions. This guide provides a comprehensive walkthrough of the process of determining and analyzing the single-crystal X-ray structure of dibrominated thiophene esters. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower effective experimental design and interpretation. We will journey from targeted synthesis and the nuanced art of crystallization to the intricacies of X-ray diffraction, structure refinement, and advanced structural analysis, with a focus on the non-covalent interactions that govern crystal packing.

The Significance of Structural Elucidation

In drug development and materials science, the precise three-dimensional arrangement of atoms in a molecule is paramount. Single-crystal X-ray diffraction (SXRD) stands as the definitive method for unambiguously determining this arrangement.[1][2] For dibrominated thiophene esters, a crystal structure provides invaluable data on:

-

Conformational Analysis: Determines the preferred orientation of the ester group relative to the thiophene ring and the impact of the bulky bromine substituents.

-

Intermolecular Interactions: Reveals how molecules pack in the solid state, which is dictated by a network of non-covalent forces. Halogen bonds, π-π stacking, and hydrogen bonds are particularly significant for this class of compounds and directly influence properties like solubility, melting point, and crystal morphology.[3][4]

-

Absolute Stereochemistry: Unambiguously assigns the stereochemistry of chiral centers, which is a critical requirement in pharmaceutical development.

-

Polymorphism Screening: Identifies different crystalline forms (polymorphs) of the same compound, which can have drastically different physical properties and bioavailability.

Synthesis and Purification: The Foundation of a Good Crystal

The journey to a high-quality crystal structure begins with the synthesis of a high-purity compound. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern.[5]

Synthetic Strategy: Electrophilic Bromination

Thiophene is an electron-rich heterocycle that readily undergoes electrophilic substitution. The 2- and 5-positions are highly activated, making direct bromination a feasible strategy.[6]

Protocol: Synthesis of Methyl 3,4-Dibromothiophene-2-carboxylate

-

Starting Material: Begin with commercially available methyl thiophene-2-carboxylate.

-

Dissolution: Dissolve the starting ester (1 equivalent) in a suitable solvent. Acetic acid is a common choice as it can moderate the reactivity of the brominating agent.

-

Bromination: Slowly add N-bromosuccinimide (NBS) (2.2 equivalents) to the solution in portions at 0 °C.

-

Expert Insight: NBS is often preferred over elemental bromine (Br₂) for laboratory-scale reactions as it is a solid that is easier to handle and the reaction is often cleaner with fewer byproducts. The use of a slight excess of NBS ensures complete dibromination.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by pouring it into an aqueous solution of sodium thiosulfate to neutralize any remaining NBS or bromine.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to achieve >99% purity.[7]

Characterization

Confirm the identity and purity of the synthesized compound using standard analytical techniques:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

-

High-Resolution Mass Spectrometry (HRMS).

The Art of Crystallization: From Solution to Single Crystal

Growing diffraction-quality single crystals is often the most challenging step. It is an empirical process that relies on achieving a state of slow supersaturation.[8] A good crystal for SXRD should be 0.1-0.4 mm in at least two dimensions, transparent, and have well-defined faces.[9]

Key Principles

-

Purity is Paramount: The higher the purity of the compound, the greater the chance of successful crystallization.[5]

-

Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. If solubility is too high, the solution may never become supersaturated; if it's too low, the compound will precipitate as an amorphous powder or microcrystals.[5]

-

Patience and Time: Slower crystal growth generally leads to higher quality crystals with fewer defects.[9]

Common Crystallization Techniques

Protocol: General Crystallization Screening

-

Solvent Screening: In small vials, test the solubility of ~5 mg of the purified compound in 0.5 mL of various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone, acetonitrile).

-

Select a Primary Technique: Based on the solubility tests, choose one of the following methods.

| Technique | Description | Best For |

| Slow Evaporation | The compound is dissolved in a suitable solvent in a vial covered with a perforated lid (e.g., Parafilm with pinholes). The solvent evaporates slowly over days or weeks, gradually increasing the concentration and leading to crystallization. | Compounds that are moderately to highly soluble in a volatile solvent. |

| Vapor Diffusion | The compound is dissolved in a solvent in which it is soluble (Solvent A). This vial is placed inside a larger, sealed chamber containing a solvent in which the compound is insoluble but is miscible with Solvent A (the "anti-solvent"). The anti-solvent vapor slowly diffuses into Solvent A, reducing the compound's solubility and inducing crystallization. | Compounds that are highly soluble in one solvent but insoluble in another. This method offers excellent control over the rate of crystallization. |

| Solvent Layering | A concentrated solution of the compound is placed in a narrow tube. A less dense, miscible anti-solvent is carefully layered on top. Crystals form at the interface as the solvents slowly mix. | Similar to vapor diffusion, but can be faster. Requires careful selection of solvents with different densities. |

Single-Crystal X-ray Diffraction: Unveiling the Structure

Once a suitable crystal is obtained, the SXRD experiment can be performed. This technique uses the diffraction of X-rays by the ordered array of atoms in the crystal to determine their precise positions.[10][11]

Experimental Workflow

The process involves mounting the crystal, collecting diffraction data, solving the crystal structure, and refining the structural model.[12]

Caption: Workflow for X-ray crystal structure determination.

Protocol: From Crystal to Structure

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a specialized loop (e.g., a MiTeGen mount).

-

Data Collection: The mounted crystal is placed on a diffractometer. It is cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern. The crystal is rotated in a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector.[13]

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of thousands of individual reflections are integrated.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[14] This map reveals the positions of the heaviest atoms first (in this case, bromine and sulfur).

-

Trustworthiness: Software like SHELXT, integrated into platforms such as Olex2, uses robust algorithms to automatically solve the majority of small-molecule structures, providing a reliable starting model.[14]

-

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a full-matrix least-squares method (e.g., with SHELXL).[14] This iterative process adjusts atomic positions, and displacement parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions. The quality of the final model is assessed by the R-factor (R1), which should ideally be below 5% for a well-refined structure.

Analysis of the Crystal Structure

The final output of a crystal structure determination is a Crystallographic Information File (CIF), which contains all the information about the atomic coordinates, unit cell, and experimental parameters.[15]

Molecular Geometry

The first step is to analyze the geometry of the molecule itself. Key parameters include bond lengths, bond angles, and torsion angles. For a dibrominated thiophene ester, one would examine the planarity of the thiophene ring and the orientation of the ester substituent.

| Parameter | Typical Value (Å/°) | Significance |

| C-Br Bond Length | ~1.85 - 1.90 Å | Can indicate the strength and nature of the bond. |

| C-S Bond Length | ~1.70 - 1.75 Å | Reflects the aromatic character of the thiophene ring.[6] |

| C=O Bond Length | ~1.20 - 1.23 Å | Standard value for a carbonyl group. |

| Torsion Angle (Ring-Ester) | Variable | Defines the conformation of the ester relative to the ring. |

Crystal Packing and Intermolecular Interactions

The true power of crystallography lies in understanding how molecules interact with each other in the solid state. For dibrominated thiophene esters, several key interactions are expected to direct the crystal packing.[3][16]

Caption: Key intermolecular interactions in brominated thiophenes.

-

Halogen Bonding: This is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic "σ-hole" donor to a nucleophilic acceptor (like another halogen, oxygen, or sulfur).[4] C-Br···Br and C-Br···O=C interactions are common and play a crucial role in the assembly of these structures. The Br···acceptor distance is typically shorter than the sum of the van der Waals radii (~3.70 Å for Br···Br).[14]

-

π-π Stacking: The aromatic thiophene rings can stack on top of each other, typically in an offset fashion. These interactions are driven by electrostatic and dispersion forces. The distance between the centroids of the rings is a key parameter, usually in the range of 3.3-3.8 Å.[17]

-

Hydrogen Bonding: While classic hydrogen bond donors may be absent, weaker C-H···O and C-H···Br interactions can provide additional stability to the crystal lattice.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal.[18][19] It maps the normalized contact distance (d_norm) onto the molecular surface.

-

Red Spots: Indicate contacts shorter than the sum of van der Waals radii, highlighting the closest intermolecular interactions (e.g., strong hydrogen or halogen bonds).

-

Blue Spots: Indicate contacts longer than the van der Waals sum.

-

White Spots: Represent contacts at approximately the van der Waals distance.

The analysis also generates 2D "fingerprint plots," which quantify the contribution of different types of interactions (e.g., Br···H, H···H, C···H) to the overall crystal packing, providing a quantitative summary of the forces holding the crystal together.[20]

Conclusion

The determination of the X-ray crystal structure of a dibrominated thiophene ester is a multi-step process that combines synthetic chemistry, the empirical art of crystallization, and sophisticated physical analysis. Each step, from purification to final structural refinement, is a self-validating system where quality at one stage directly enables success in the next. The resulting three-dimensional structure provides definitive proof of molecular identity and offers profound insights into the subtle interplay of non-covalent forces, such as halogen bonding and π-π stacking, that govern molecular assembly. For researchers in drug discovery and materials science, this detailed structural knowledge is not merely an academic endpoint but a critical tool for rational design, enabling the optimization of molecular properties based on a fundamental understanding of structure-property relationships.

References

-

Thiophene - Wikipedia. [Link]

-

Halogen-Bonded Thiophene Derivatives Prepared by Solution and/or Mechanochemical Synthesis. Evidence of N···S Chalcogen Bonds in Homo- and Cocrystals - Crystal Growth & Design - ACS Publications. [Link]

-

Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases - MDPI. [Link]

-

(IUCr) Crystal structure and Hirshfeld surface analysis of a halogen bond between 2-(allylthio)pyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene - IUCr. [Link]

-

Space-Group Frequencies for Organic Compounds - docenti.unina.it. [Link]

-

How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. [Link]

- US4889940A - Process for preparing thiophene derivatives - Google P

-

Thiophenes Endowed with Electron-Accepting Groups: A Structural Study - ResearchGate. [Link]

-

Thiophene synthesis - Organic Chemistry Portal. [Link]

-

X-ray diffraction (XRD) basics and application - Chemistry LibreTexts. [Link]

-

On the Intermolecular Interactions in Thiophene-Cored Single-Stacking Junctions - PMC. [Link]

-

Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone) - MDPI. [Link]

-

Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - MDPI. [Link]

-

Space group - Wikipedia. [Link]

-

(IUCr) How to grow crystals for X-ray crystallography - IUCr. [Link]

-

Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N - IUCr. [Link]

-

CCDC 2181759: Experimental Crystal Structure Determination - NSF Public Access Repository. [Link]

-

Halogen Bonding in Halothiophene Building Blocks - Crystal Growth & Design - ACS Publications. [Link]

-

Intermolecular Interactions in Molecular Crystals and Their Effect on Thermally Activated Delayed Fluorescence of Helicene-Based - SciSpace. [Link]

-

Single Crystal Investigations, Hirshfeld Surface Analysis, DFT Studies, Molecular Docking, Physico-Chemical Characterization, and Biological Activity of a Novel Non-Centrosymmetric Compound with a Copper Transition Metal Precursor - ACS Omega. [Link]

-

Growing X-ray Quality Crystals - TU Graz. [Link]

-

Versatile synthetic methods for the engineering of thiophene-substituted Bodipy dyes - ResearchGate. [Link]

-

Single-crystal X-ray Diffraction - SERC (Carleton). [Link]

- US4051151A - Thiophene derivatives and process for preparation thereof - Google P

-

Space group statistics of organic compounds. - ResearchGate. [Link]

-

Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. [Link]

-

Chemical structure searching - CCDC. [Link]

-

Growing Quality Crystals - MIT Department of Chemistry. [Link]

-

A schematic of the optimized geometry structure of thiophene in its S 0... - ResearchGate. [Link]

- US5371240A - Process for the preparation of pure thiophene derivatives - Google P

-

Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals - aip.scitation.org. [Link]

-

Key Concepts of Space Groups to Know for Crystallography - Fiveable. [Link]

-

X-ray crystallography - Wikipedia. [Link]

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - Scirp.org. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? - Matmatch. [Link]

-

How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation - ResearchGate. [Link]

-

A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility - Crystal Growth & Design - ACS Publications. [Link]

-

A) Single-crystal structures and B) intermolecular interactions in the crystal lattice of TPE-F and TPE-F. - ResearchGate. [Link]

-

(PDF) Synthetic procedures, properties, and applications of thiophene-based azo scaffolds - ResearchGate. [Link]

-

Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC - PubMed Central. [Link]

-

What is Single Crystal X-ray Diffraction? - YouTube. [Link]

-

Space-Group Frequencies - York University. [Link]

-

(PDF) The nature of the C-Br···Br-C intermolecular interactions found in molecular crystals: A general theoretical-database study - ResearchGate. [Link]

Sources

- 1. rigaku.com [rigaku.com]

- 2. rigaku.com [rigaku.com]

- 3. On the Intermolecular Interactions in Thiophene-Cored Single-Stacking Junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. How To [chem.rochester.edu]

- 6. Thiophene - Wikipedia [en.wikipedia.org]

- 7. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 9. tugraz.at [tugraz.at]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. CCDC 2181759: Experimental Crystal Structure Determination | NSF Public Access Repository [par.nsf.gov]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. mdpi.com [mdpi.com]

- 19. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 20. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Versatile 3-Hydroxythiophene-2-carboxylate Scaffold

An In-Depth Technical Guide to the Reactivity of the Hydroxyl Group in 3-Hydroxythiophene-2-carboxylates

The 3-hydroxythiophene-2-carboxylate core is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic and structural features make it a versatile building block for the synthesis of a wide array of biologically active compounds and functional materials.[1][2] Thiophene-containing drugs are prevalent in the pharmaceutical landscape, although their metabolism can sometimes lead to reactive metabolites, making a thorough understanding of their chemistry crucial for drug development.[3] This guide provides a detailed exploration of the reactivity of the hydroxyl group in 3-hydroxythiophene-2-carboxylates, focusing on the underlying mechanisms and synthetic protocols that are essential for researchers, scientists, and drug development professionals. We will delve into the critical aspects of its tautomerism, key reactions such as O-alkylation and O-acylation, and its influence on the electrophilic substitution patterns of the thiophene ring.

The Crucial Role of Tautomerism

A fundamental characteristic governing the reactivity of 3-hydroxythiophenes is their existence in a state of equilibrium between two tautomeric forms: the aromatic hydroxy (enol) form and the non-aromatic thiophen-3(2H)-one (keto) form.[4] This equilibrium is sensitive to the solvent environment, with the relative populations of each tautomer shifting based on solvent polarity and hydrogen-bonding capabilities.[4][5][6]

The enol form, possessing an aromatic thiophene ring, is often the more stable tautomer. However, the presence of the keto tautomer provides an alternative reaction pathway, particularly in reactions involving the α-carbon. Understanding this dynamic equilibrium is paramount, as it dictates the molecule's behavior in subsequent chemical transformations.

Caption: Keto-enol tautomerism in the 3-hydroxythiophene-2-carboxylate core.

Reactions at the Hydroxyl Group: A Gateway to Derivatization

The hydroxyl group is the primary site of reactivity for derivatization. By deprotonating the hydroxyl group with a base, a highly nucleophilic enolate is formed. This enolate is the key intermediate for a range of functionalization reactions, most notably O-alkylation and O-acylation, which proceed with high regioselectivity.[4]

O-Alkylation

O-alkylation is a robust method for introducing alkyl or aryl groups onto the oxygen atom, thereby modulating the molecule's steric and electronic properties, such as lipophilicity and hydrogen-bonding capacity. The reaction proceeds via a Williamson ether synthesis-type mechanism, where the generated enolate attacks an alkyl halide or another suitable electrophile.

-

Base Selection: A moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) is often preferred. It is strong enough to deprotonate the acidic hydroxyl group but is less likely to cause side reactions (e.g., hydrolysis of the ester) compared to stronger bases like sodium hydride (NaH) or hydroxides.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺), leaving the enolate anion more exposed and nucleophilic, thus accelerating the Sₙ2 reaction.

-

Electrophile: Alkyl halides (iodides > bromides > chlorides) are common alkylating agents. The choice depends on the desired alkyl group and the required reactivity.

-

Preparation: To a solution of methyl 3-hydroxythiophene-2-carboxylate (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5-2.0 eq.).

-

Reaction Initiation: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium enolate.

-

Addition of Electrophile: Add the desired alkyl halide (1.1-1.2 eq.) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature, pour it into ice-water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Caption: Experimental workflow for the O-alkylation of 3-hydroxythiophene-2-carboxylates.

O-Acylation

O-acylation introduces an acyl group, forming an ester linkage. This transformation is crucial for creating prodrugs, modifying pharmacokinetic properties, or preparing intermediates for further synthesis. The reaction typically involves an acylating agent like an acyl chloride or an acid anhydride.

-

Base-Catalyzed: In the presence of a non-nucleophilic base like pyridine or triethylamine, the hydroxyl group's nucleophilicity is enhanced, facilitating an attack on the electrophilic carbonyl carbon of the acylating agent. Pyridine can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.

-

Acid-Mediated: Alternatively, chemoselective O-acylation can be achieved under strongly acidic conditions (e.g., using trifluoroacetic acid).[7] In this environment, the amino group of a hydroxyamino acid would be protonated and deactivated, allowing for selective acylation at the hydroxyl group.[7] While not directly applicable to our substrate (which lacks an amino group), this principle highlights the versatility of acylation conditions.

-

Preparation: Dissolve methyl 3-hydroxythiophene-2-carboxylate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or pyridine.

-

Addition of Reagents: Add a base like triethylamine (1.5 eq.) followed by the dropwise addition of the acyl chloride or anhydride (1.2 eq.) at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude ester by column chromatography or recrystallization.

Caption: Generalized mechanism for the base-mediated O-acylation reaction.

Influence on Electrophilic Aromatic Substitution

The hydroxyl group is a potent activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS). In the 3-hydroxythiophene system, this activating nature enhances the electron density of the thiophene ring, making it more susceptible to attack by electrophiles than thiophene itself.[8][9] The directing effect of the hydroxyl group, along with the inherent reactivity of the thiophene ring (α-positions are more reactive than β-positions), dictates the regiochemical outcome of EAS reactions.

While 3-hydroxythiophenes are generally less reactive towards electrophiles than their 3-hydroxypyrrole counterparts, specific reactions can be achieved.[4] For instance, Vilsmeier formylation, which introduces a formyl group (-CHO), has been shown to occur at the 2-position on certain 3-hydroxythiophene derivatives.[4] The presence of the electron-withdrawing carboxylate at the 2-position in our title compound deactivates the ring, making electrophilic substitution more challenging. However, derivatization of the hydroxyl group (e.g., to an ether) can modify this reactivity profile.

Summary of Reactivity and Yields

The following table summarizes the key reactions and typical outcomes for the hydroxyl group of 3-hydroxythiophene-2-carboxylates based on literature precedents.

| Reaction Type | Reagents | Product | Typical Yield | Reference |

| O-Alkylation | Alkyl Halide, K₂CO₃, DMF | 3-Alkoxythiophene-2-carboxylate | High to Quantitative | [10] |

| O-Acylation | Acyl Halide, Pyridine/Et₃N | 3-Acyloxythiophene-2-carboxylate | Good to High | [4][11] |

| Halogenation | Cl₂ or Br₂ | Ring halogenated products | Varies | [10][12] |

| Vilsmeier Formylation | POCl₃, DMF | Ring formylated products | Substrate Dependent | [4] |

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Conclusion

The hydroxyl group of 3-hydroxythiophene-2-carboxylates is a versatile handle for chemical modification. Its reactivity is dominated by a tautomeric equilibrium and the facile formation of a nucleophilic enolate upon treatment with a base. This intermediate provides a reliable entry point for high-yield O-alkylation and O-acylation reactions, which are fundamental transformations in the synthesis of novel derivatives for pharmaceutical and material science applications. Furthermore, the electronic influence of the hydroxyl group significantly impacts the regioselectivity of electrophilic substitution on the thiophene ring. A thorough understanding of these principles, as outlined in this guide, is essential for any scientist working to unlock the full synthetic potential of this valuable heterocyclic scaffold.

References

-

Falcone, E., et al. (2018). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available at: [Link]

-

Rather, J. A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Blake, A. J., et al. (2004). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry. Available at: [Link]

-

Corral, C., & Lissavetzky, J. (1984). Reactions with methyl 3-hydroxythiophene-2-carboxylate. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. J. Chem. Soc., Perkin Trans. 1. Available at: [Link]

-

Metwally, H. M., et al. (2023). Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c. ResearchGate. Available at: [Link]

- Hartough, H. D. (1949). Acylation of thiophene. Google Patents (US2492629A).

-

Various Authors. (2018). Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. Available at: [Link]

-

El-Metwaly, N., et al. (2021). Synthesis of 3-hydroxythiophenes 12a-d. ResearchGate. Available at: [Link]

-

Archer, G., & Taylor, R. (1966). Electrophilic substitution on the thiophen ring. Part III. Kinetics and mechanism of hydrogen exchange in acidic media. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

Metwally, H. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Future Journal of Pharmaceutical Sciences. Available at: [Link]

- Caesar, P. D. (1949). Alkylation of thiophene. Google Patents (US2469823A).

-

Singh, S. K., & Sastry, G. N. (2010). Slow excited state phototautomerization in 3-hydroxyisoquinoline. Photochemical & Photobiological Sciences. Available at: [Link]

-

Hu, Y., et al. (2014). Mechanisms for the Reaction of Thiophene and Methylthiophene with Singlet and Triplet Molecular Oxygen. ResearchGate. Available at: [Link]

-

Physics Wallah. (2018). Isomerism 04 || Tautomerism 01. YouTube. Available at: [Link]

-

Chemistry Spark. (2020). Thiophene #!Electrophilic substitution reactions. YouTube. Available at: [Link]

-

Metwally, M. A., et al. (2021). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds. Available at: [Link]

-

Li, X., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc. Journals. Available at: [Link]

-

Ashenhurst, J. (2023). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]

-

Karczmarzyk, Z. (2008). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][3][8]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). Acta Crystallographica Section C. Available at: [Link]

-

Al-Sammarraie, A. M. A. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. Available at: [Link]

-

SPARTAN & Q-Chem. (2020). How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry. Wavefunction, Inc.. Available at: [Link]

-

Profeta, S. Jr., & Arnone, M. R. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. Journal of Molecular Graphics and Modelling. Available at: [Link]

-

Butler, A. R., & Hendry, J. B. (1970). Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

Nudelman, A., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

- Hartough, H. D. (1947). Acylation of thiophene. Google Patents (US2432991A).

-

Mulrooney, C., et al. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 7. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Sci-Hub: are you are robot? [sci-hub.box]

- 11. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 12. Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Navigating the Stability Landscape of Polyhalogenated Thiophenes: A Guide to Degradation, Mitigation, and Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene nucleus is a privileged scaffold in both materials science and medicinal chemistry, prized for its unique electronic properties and its role as a bioisostere for phenyl rings.[1][2] Halogenation of this ring system is a critical strategy for modulating physicochemical properties, directing reactivity for further functionalization, and enhancing metabolic stability in drug candidates.[3][4] However, the introduction of one or more halogen atoms profoundly impacts the inherent stability of the thiophene ring, creating a complex interplay of factors that can lead to degradation under various conditions. This guide provides an in-depth exploration of the thermal, photochemical, and metabolic stability of polyhalogenated thiophenes. We will dissect the key factors governing stability, elucidate common degradation pathways, and present validated experimental protocols for assessing the stability of these critical compounds.

The Double-Edged Sword: Understanding the Impact of Halogenation on Thiophene Ring Integrity

The stability of a polyhalogenated thiophene is not an intrinsic constant but a dynamic property governed by three primary factors: the nature of the halogen, its position on the ring, and the overall degree of halogenation. Understanding these elements is fundamental to predicting and controlling the compound's fate.

-